molecular formula C17H20O2 B1407823 8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde CAS No. 1350761-63-5

8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde

Cat. No. B1407823
CAS RN: 1350761-63-5
M. Wt: 256.34 g/mol
InChI Key: ZOBNEOZRDGHHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of cyclopropane . Cyclopropane is a cycloalkane molecule with the molecular formula C3H6, consisting of three carbon atoms linked to each other to form a ring, with each carbon atom bearing two hydrogen atoms resulting in a fully saturated carbon ring structure .


Synthesis Analysis

The synthesis of spirocyclopropane annelated to six- and five-member rings has been demonstrated in recent decades . Various methods for the synthesis of these compounds have been reported .


Molecular Structure Analysis

The cyclopropyl group is a very important structure in many compounds and demonstrates various biological activities . Compounds containing this group with another ring attached to spiro are also very interesting and significant .


Chemical Reactions Analysis

Cyclopropane derivatives undergo a variety of ring-opening reactions . The chemistry of cyclopropanes has emerged as a versatile tool in organic synthesis .

Scientific Research Applications

Photochemistry and Isomerization

  • The photochemistry of β-diketones containing cyclopropane rings, like 8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde, involves the formation of isomeric enol lactones retaining the cyclopropane ring. This demonstrates unique behavior in the cleavage of the cyclopropane ring under specific conditions (Okada, Kamogawa, Kawanisi, & Nozaki, 1970).

Solvolytic Behavior and Computational Study

  • A computational study on the solvolytic behavior of cyclopropane derivatives showed that the presence of a cyclopropane group adjacent to a bridgehead cation leads to an increase in strain energy. This results in two opposite effects on the solvolysis rate: hindering the flattening of the cation and promoting sigma-delocalization to stabilize the cation (Martínez, Vilar, de la Moya Cerero, Barcina, & Gómez, 1999).

Domino Cloke-Wilson Rearrangement

  • Metal-free transformations of cyclopropane carbaldehydes to oxybis(2-aryltetrahydrofuran) derivatives through a domino Cloke-Wilson rearrangement-hydration-dimerization sequence have been demonstrated. This highlights the versatility of cyclopropane carbaldehydes in synthetic organic chemistry (Dey, Rajput, & Banerjee, 2020).

Continuous-Flow Synthesis

  • The continuous-flow synthesis of cyclopropane carbaldehydes and ketones from 2-hydroxycyclobutanones represents an efficient method for producing these compounds under mild conditions. This process allows for scalable synthesis and highlights the potential industrial applications of such compounds (Moi et al., 2022).

Paterno–Büchi Reaction

  • The Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes, including cyclopropane carbaldehydes, results in the formation of oxetans. This reaction emphasizes the reactivity of such aldehydes in photochemical processes (Funke & Cerfontain, 1976).

Prins Cyclization

  • Cyclopropane carbaldehydes have been used in a TiX4-mediated Prins-type cyclization, demonstrating their utility in the stereoselective construction of complex molecular structures like hexahydrooxonines (Kumar, Dey, & Banerjee, 2018).

Future Directions

The future directions in the field of cyclopropane derivatives involve the development of novel synthetic methodologies to assist the synthesis of compound libraries . These compounds have potential applications in various fields, including medicinal and combinatorial chemistry .

Biochemical Analysis

Biochemical Properties

8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the cyclopropyl group in the compound is known to interact with cyclopropanases, enzymes that facilitate the formation of cyclopropane rings in natural products . These interactions often involve the formation of carbocations, carbanions, or carbon radicals, which are key intermediates in the enzymatic reactions . Additionally, the chroman structure may interact with oxidoreductases, influencing redox reactions within cells.

Cellular Effects

8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to alterations in the activity of kinases and phosphatases, thereby modulating signal transduction . Furthermore, its impact on gene expression can result in changes in the transcriptional activity of specific genes, potentially affecting cellular functions such as proliferation, differentiation, and apoptosis . The compound’s influence on cellular metabolism may involve alterations in metabolic flux and the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the cyclopropyl group may inhibit certain enzymes by forming stable complexes with their active sites . Additionally, the chroman structure can interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA . These interactions can result in significant changes in cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained alterations in cellular functions, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular functions becomes significant only above certain concentration levels.

Metabolic Pathways

8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde is involved in several metabolic pathways. The compound interacts with enzymes such as cyclopropanases and oxidoreductases, influencing the biosynthesis and degradation of various metabolites . These interactions can affect metabolic flux, leading to changes in the levels of key metabolites within cells . The compound’s involvement in these pathways highlights its potential role in modulating cellular metabolism and biochemical reactions.

Transport and Distribution

The transport and distribution of 8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its distribution to various cellular compartments . Additionally, binding proteins may influence the compound’s localization and accumulation within cells, affecting its biological activity .

Subcellular Localization

The subcellular localization of 8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the chroman structure may contain targeting signals that direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of the compound can significantly impact its biological effects and interactions with other biomolecules.

properties

IUPAC Name

8-cyclopropyl-2,2-dimethylspiro[3H-chromene-4,1'-cyclopropane]-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-16(2)10-17(5-6-17)14-8-11(9-18)7-13(12-3-4-12)15(14)19-16/h7-9,12H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBNEOZRDGHHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC2)C3=CC(=CC(=C3O1)C4CC4)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117355
Record name 8-Cyclopropyl-2,3-dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1350761-63-5
Record name 8-Cyclopropyl-2,3-dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350761-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Cyclopropyl-2,3-dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde
Reactant of Route 2
8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde
Reactant of Route 3
Reactant of Route 3
8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde
Reactant of Route 4
8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde
Reactant of Route 6
8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.